molecular formula C16H17ClN2OS B4431155 1-(3-chlorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine

1-(3-chlorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine

Cat. No. B4431155
M. Wt: 320.8 g/mol
InChI Key: VBPACNSLORHACN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine, also known as CTMP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research. CTMP has been shown to have a high affinity for dopamine transporters, making it a promising candidate for studying the mechanisms of dopamine neurotransmission.

Mechanism of Action

1-(3-chlorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine acts as a dopamine reuptake inhibitor, meaning that it blocks the transporters responsible for removing dopamine from the synaptic cleft. This leads to an increase in dopamine levels in the brain, which can have a variety of effects on behavior and physiology. This compound has also been shown to have some affinity for other neurotransmitter transporters, such as those for norepinephrine and serotonin, although its effects on these systems are less well understood.
Biochemical and Physiological Effects
This compound has been shown to have a variety of effects on behavior and physiology. In animal studies, this compound has been shown to increase locomotor activity and induce hyperactivity. It has also been shown to increase the release of dopamine in the brain, leading to increased reward-seeking behavior. This compound has also been shown to have some anxiogenic effects, although the mechanisms underlying these effects are not well understood.

Advantages and Limitations for Lab Experiments

1-(3-chlorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine has several advantages as a tool for scientific research. Its high affinity for dopamine transporters makes it a valuable tool for studying the mechanisms of dopamine neurotransmission. Its effects on behavior and physiology also make it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, this compound also has several limitations. Its complex synthesis method and potential for abuse make it difficult to obtain and use in research. Additionally, its effects on other neurotransmitter systems are less well understood, limiting its usefulness in studying these systems.

Future Directions

There are several future directions for research on 1-(3-chlorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine. One area of interest is its potential as a therapeutic agent for conditions such as attention deficit hyperactivity disorder (ADHD) and substance use disorders. This compound's ability to increase dopamine levels in the brain makes it a promising candidate for these conditions. Additionally, further research is needed to understand the mechanisms underlying this compound's effects on other neurotransmitter systems, such as norepinephrine and serotonin. Finally, research is needed to develop safer and more efficient synthesis methods for this compound, making it more accessible for scientific research.

Scientific Research Applications

1-(3-chlorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine has been used extensively in scientific research to study the mechanisms of dopamine neurotransmission. Dopamine is a neurotransmitter that plays a critical role in reward-motivated behavior, motor control, and cognitive function. This compound has been shown to inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain. This effect makes this compound a valuable tool for studying the role of dopamine in various physiological and pathological conditions.

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(5-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS/c1-12-5-6-15(21-12)16(20)19-9-7-18(8-10-19)14-4-2-3-13(17)11-14/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPACNSLORHACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-chlorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine
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1-(3-chlorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine

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